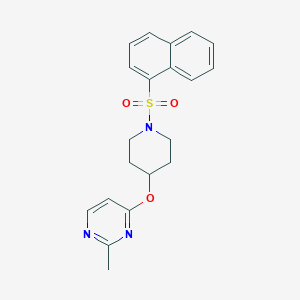

2-Methyl-4-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine

説明

特性

IUPAC Name |

2-methyl-4-(1-naphthalen-1-ylsulfonylpiperidin-4-yl)oxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-15-21-12-9-20(22-15)26-17-10-13-23(14-11-17)27(24,25)19-8-4-6-16-5-2-3-7-18(16)19/h2-9,12,17H,10-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTKIBRKXGULCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Methyl-4-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including structure, pharmacological properties, and research findings.

Chemical Structure and Properties

The chemical structure of 2-Methyl-4-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine is characterized by the following molecular formula and weight:

| Property | Details |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 383.5 g/mol |

| CAS Number | 2097930-85-1 |

The compound features a pyrimidine ring substituted with a naphthalenesulfonyl-piperidine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, a study highlighted the in vitro antimicrobial evaluation of various derivatives, with some showing minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Compounds containing piperidine and sulfonamide functionalities have been associated with various anticancer activities. For example, the presence of the piperidine ring has been linked to enhanced cytotoxic effects in cancer cell lines . The structure's ability to interact with cellular targets suggests a mechanism that may inhibit tumor growth.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the mechanisms and efficacy of 2-Methyl-4-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine.

- Study on Antimicrobial Efficacy :

- Anticancer Research :

The biological activities of 2-Methyl-4-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .

- Biofilm Disruption : The ability to inhibit biofilm formation suggests that this compound may interfere with bacterial communication and colonization processes .

類似化合物との比較

Structural Analogues and Key Differences

The following compounds are structurally related to 2-Methyl-4-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine, differing primarily in the sulfonyl substituent on the piperidine ring:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Sulfonyl Substituent | Key Structural Features |

|---|---|---|---|---|---|

| 2-Methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrimidine | 2097926-15-1 | C₁₇H₁₈F₃N₃O₄S | 417.4 | 4-(Trifluoromethoxy)phenyl | Electron-withdrawing trifluoromethoxy group |

| 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrimidine | 1421493-53-9 | C₁₉H₂₃N₃O₃S | 373.5 | 5,6,7,8-Tetrahydronaphthalen-2-yl | Partially saturated naphthalene ring |

| Target Compound : 2-Methyl-4-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine | Not provided | Likely ~C₂₀H₂₀N₃O₃S | Estimated ~380–400 | Naphthalen-1-yl | Fully aromatic naphthalene ring |

Key Observations:

Sulfonyl Substituent Effects: The trifluoromethoxy group in CAS 2097926-15-1 introduces strong electron-withdrawing properties, which may enhance metabolic stability and ligand-receptor binding affinity due to increased lipophilicity . The naphthalen-1-yl group in the target compound offers a fully planar, hydrophobic aromatic system, likely favoring interactions with hydrophobic binding pockets but possibly reducing aqueous solubility.

Molecular Weight and Complexity :

- The trifluoromethoxy derivative (417.4 g/mol) is heavier due to fluorine atoms, whereas the tetrahydronaphthalene analog (373.5 g/mol) is lighter, reflecting the absence of fluorine and partial saturation. The target compound’s molecular weight is estimated to fall between these values.

Synthetic Accessibility :

- The trifluoromethoxy group may complicate synthesis due to the need for fluorinated reagents, while the tetrahydronaphthalene system could require hydrogenation steps. The naphthalen-1-ylsulfonyl group in the target compound is synthetically straightforward but may pose challenges in regioselective sulfonation.

Hypothetical Pharmacological and Physicochemical Implications

- Metabolic Stability : The absence of electron-withdrawing groups (e.g., trifluoromethoxy) in the target compound may render it more susceptible to oxidative metabolism compared to CAS 2097926-15-1.

- Target Binding : The fully aromatic naphthalene system could improve π-π stacking interactions in protein binding sites relative to the partially saturated tetrahydronaphthalene derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。